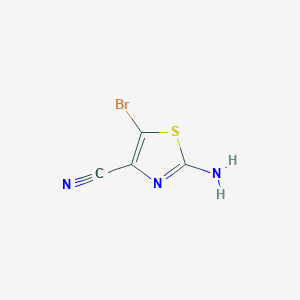

2-Amino-5-bromothiazole-4-carbonitrile

Overview

Description

2-Amino-5-bromothiazole-4-carbonitrile is a chemical compound with the molecular formula C4H2BrN3S . It is used in the preparation of coumarin derivatives with antimicrobial properties .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves reactions with amines . A new series of 2-aminothiazole derivatives was designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .Molecular Structure Analysis

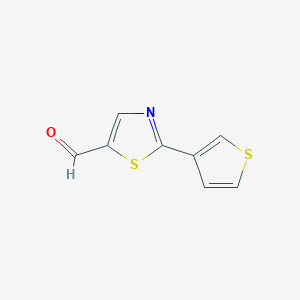

The molecular structure of this compound includes a thiazole ring, which is a type of heterocyclic compound . The compound has been characterized by FTIR and NMR (1H and 13C) .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with substituted benzaldehydes and thiourea to produce pyrimidine scaffolds .Physical and Chemical Properties Analysis

The compound has a molecular weight of 204.05 . It is a solid at room temperature .Scientific Research Applications

Green Synthesis and Characterization

Compounds related to 2-Amino-5-bromothiazole-4-carbonitrile have been synthesized through green chemistry approaches, highlighting their potential in eco-friendly chemical processes. For example, spectrofluorometric characterization and antibacterial activity of heterocyclic compounds derived from chalcone, synthesized under microwave irradiation, have been studied. These compounds exhibit significant antibacterial properties and solvatochromic behaviors, indicating their potential in biological applications and as probes for studying micelle formation (Khan, 2017).

Regioselective Hydrodehalogenation

Research has been conducted on the regioselective hydrodehalogenation of dihaloisothiazole-carbonitriles, leading to the synthesis of haloisothiazole-carbonitriles. This work demonstrates the versatility of these compounds in chemical synthesis, providing pathways to further functionalized materials (Ioannidou & Koutentis, 2011).

Corrosion Inhibition

Certain derivatives have been investigated for their corrosion inhibition performance, showing high efficiency in protecting mild steel in acidic solutions. This underscores the potential of such compounds in industrial applications to prevent material degradation (Yadav et al., 2016).

Electrocatalytic Multicomponent Assembly

Electrocatalytic processes involving these compounds have been developed for the synthesis of pyrano[3,2-c]chromene-3-carbonitrile derivatives. These methods offer efficient, mild, and neutral condition approaches to synthesizing complex molecules, indicating the utility of this compound in facilitating multicomponent chemical reactions (Vafajoo et al., 2014).

Novel Schiff Bases and Antimicrobial Activity

Research into novel Schiff bases using derivatives of this compound has highlighted their antimicrobial activity. These studies contribute to the pharmaceutical field, providing insights into the development of new antimicrobial agents (Puthran et al., 2019).

Mechanism of Action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. Specific target organ toxicity can occur after a single exposure, with the respiratory system being a target organ . It should be stored in a dark place, in an inert atmosphere, and at temperatures below -20°C .

Future Directions

The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drugs. Therefore, investigating small molecule antitumor agents, such as 2-Amino-5-bromothiazole-4-carbonitrile, which could decrease drug resistance and reduce unpleasant side effects, is more desirable . This compound and its derivatives could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase .

Properties

IUPAC Name |

2-amino-5-bromo-1,3-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrN3S/c5-3-2(1-6)8-4(7)9-3/h(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRSBLKVIBXYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(SC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20727363 | |

| Record name | 2-Amino-5-bromo-1,3-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944804-79-9 | |

| Record name | 2-Amino-5-bromo-1,3-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

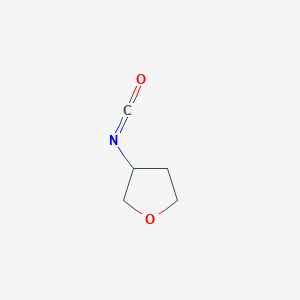

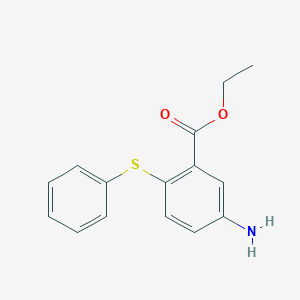

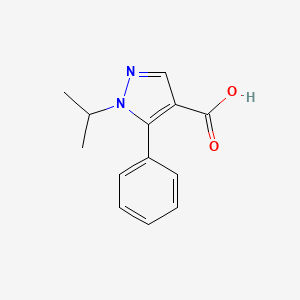

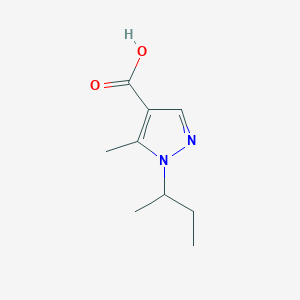

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine](/img/structure/B1526572.png)

![2-([(2-Aminoethyl)carbamoyl]amino)butanoic acid](/img/structure/B1526574.png)

![6-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1526586.png)